molecular formula C21H25ClN2O3S B2740537 (E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide CAS No. 1445759-53-4

(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide

Cat. No.: B2740537
CAS No.: 1445759-53-4
M. Wt: 420.95
InChI Key: PLMOCCZOTBXJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a sulfonamide group linked to a (E)-2-(4-chlorophenyl)ethene scaffold, which is further connected to a benzyl group substituted with a 4-hydroxypiperidine moiety. The 4-hydroxypiperidine group is a privileged structure in drug discovery, frequently found in compounds that interact with various enzymes and receptors in the central nervous system . The distinct molecular architecture of this compound, combining a sulfonamide with a chlorophenyl group and a hydroxypiperidine, suggests potential for diverse biological activities. Sulfonamides are a well-established class of compounds known to inhibit carbonic anhydrase enzymes , which are important targets in conditions like glaucoma, epilepsy, and hypoxic tumors. Furthermore, research on compounds containing the 4-hydroxypiperidine-1-yl group has shown high affinity for P-glycoprotein (P-gp), a key multidrug resistance transporter . Inhibition of P-gp is a major focus in oncology to improve the efficacy of chemotherapeutic drugs. Therefore, this compound serves as a valuable research chemical for investigating new therapeutic agents, particularly in the areas of oncology and multidrug resistance. It is also an important intermediate for the synthesis of more complex molecules for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c22-20-7-5-17(6-8-20)11-14-28(26,27)23-15-18-3-1-2-4-19(18)16-24-12-9-21(25)10-13-24/h1-8,11,14,21,23,25H,9-10,12-13,15-16H2/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMOCCZOTBXJPY-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2CNS(=O)(=O)C=CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1O)CC2=CC=CC=C2CNS(=O)(=O)/C=C/C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound through a detailed examination of its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a chlorophenyl moiety, and a piperidine derivative, which collectively contribute to its biological activity. The structural formula is represented as follows:

C19H22ClN3O2S\text{C}_{19}\text{H}_{22}\text{ClN}_3\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies indicate that compounds with similar structures often act as endothelin receptor antagonists , which are crucial in regulating cardiovascular functions and have implications in treating conditions like hypertension and heart failure .

Target Interactions

  • Endothelin Receptors : The compound exhibits significant binding affinity to endothelin receptors, influencing vascular tone and cellular proliferation.
  • Kinase Inhibition : Analogous compounds have shown potential in inhibiting key kinases involved in cancer progression, such as AKT2/PKBβ, which is often targeted for therapeutic interventions in glioblastoma .

Biological Activity

Research indicates that the compound demonstrates various biological activities, including:

  • Anticancer Properties : Similar sulfonamide derivatives have been reported to inhibit cancer cell proliferation effectively. A quantitative structure-activity relationship (QSAR) study revealed that electronic and steric properties significantly influence anticancer activity .
  • Antimicrobial Effects : Some derivatives have shown promising antimicrobial properties, suggesting potential applications in treating infections .

Study 1: Anticancer Activity

In a study evaluating various derivatives of ethenesulfonamide, it was found that modifications to the phenyl ring significantly impacted the potency against glioma cells. One derivative exhibited an EC50 value of 20 μM against GL261 murine glioblastoma cells, demonstrating its potential as an anticancer agent .

CompoundEC50 (μM)Target Kinase
Compound 4j20AKT2/PKBβ
MK-22062AKT1/PKBα

Study 2: Structure-Activity Relationship

A QSAR analysis involving 40 compounds based on the ethenesulfonamide framework revealed that electronic descriptors such as EHOMOE_{HOMO} and steric descriptors were critical in predicting anticancer activity. The model exhibited a high correlation coefficient (R2=0.81R^2=0.81), confirming the importance of structural modifications for enhancing biological efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

The target compound shares a core (E)-ethenesulfonamide framework with analogs reported in the literature. Substituent variations critically modulate activity and pharmacokinetics:

Compound Name Substituents Key Structural Features Yield (%) Melting Point (°C) HRMS (Observed) Reference
(E)-2-(4-Chlorophenyl)-N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]ethenesulfonamide 4-Cl-C₆H₄, 4-hydroxypiperidine Hydrophilic piperidine hydroxyl enhances solubility; chlorophenyl improves target binding. N/A* N/A* N/A*
(E)-N-(4-Fluorophenyl)-2-(4′-methoxyphenyl)ethenesulfonamide (6d) 4-F-C₆H₄, 4-OCH₃-C₆H₄ Fluorine enhances metabolic stability; methoxy improves membrane permeability. 49 98–100 308.0703 [M+H]⁺
(E)-2-(2′-Methoxyphenyl)-N-(4-methoxyphenyl)ethenesulfonamide (6e) 2-OCH₃-C₆H₄, 4-OCH₃-C₆H₄ Dual methoxy groups increase steric bulk, potentially reducing off-target interactions. 65 112–114 320.0849 [M+H]⁺
(E)-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide derivative 4-OCH₃-C₆H₄, 2-hydroxyethyl Hydroxyethyl side chain improves aqueous solubility; methoxy enhances π-π stacking. 75† N/A Confirmed via HRMS‡

†Yield for structurally related N-(2-hydroxyethyl) sulfonamide analogs . ‡HRMS data confirmed for analogs in .

Substituent Effects on Bioactivity

  • Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound may enhance hydrophobic interactions with target proteins compared to the 4-fluorophenyl group in 6d, as chlorine’s larger atomic radius increases van der Waals contacts .
  • Hydroxypiperidine vs.

Research Findings and Implications

Computational Similarity Assessment

Molecular fingerprint analysis (e.g., Morgan or MACCS fingerprints) and Tanimoto similarity scores (typically >0.7 for close analogs) indicate that the target compound shares significant structural overlap with known kinase inhibitors . However, the 4-hydroxypiperidine substituent introduces unique pharmacophoric features that may diverge from the "similar property principle," necessitating experimental validation to rule out activity cliffs .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components:

  • (E)-2-(4-chlorophenyl)ethenesulfonamide : Serves as the sulfonamide backbone.
  • N-[[2-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]amine : Provides the benzyl-piperidine moiety.

Key bond-forming strategies include:

  • Palladium-catalyzed coupling for ethene sulfonamide synthesis.
  • Reductive amination for piperidine-benzyl linkage.
  • Nucleophilic substitution for sulfonamide bond formation.

Synthesis of (E)-2-(4-Chlorophenyl)ethenesulfonamide

Palladium-Catalyzed Coupling

The ethenesulfonamide core is synthesized via a Heck-type coupling between 4-chlorophenyl halides and ethenesulfonamide precursors.

Procedure :

  • Reagents :
    • 1-Bromo-4-chlorobenzene (1.48 g, 8.00 mmol)
    • Ethenesulfonamide (1.00 g, 9.35 mmol)
    • Palladium acetate (Pd(OAc)₂, 35 mg, 0.154 mmol)
    • Triphenylphosphine (86 mg, 0.328 mmol)
    • Triethylamine (3.0 ml, 21.6 mmol) in DMF.
  • Conditions :
    • Temperature: 130°C
    • Duration: 12 h under argon
    • Workup: Extraction with EtOAc, crystallization from ethanol.

Yield : 73%.

Table 1: Optimization of Coupling Conditions
Parameter Optimal Value Effect on Yield
Catalyst Loading 2 mol% Pd Maximizes turnover
Solvent DMF Enhances solubility
Base Triethylamine Neutralizes HBr

Stereochemical Control

The E-configuration of the ethene group is confirmed via:

  • NMR coupling constantsJH-H = 12–16 Hz).
  • X-ray crystallography (where applicable).

Synthesis of N-[[2-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]methyl]amine

Reductive Amination

Procedure :

  • Reagents :
    • 2-(Bromomethyl)benzaldehyde (1.2 eq)
    • 4-Hydroxypiperidine (1.0 eq)
    • Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in methanol.
  • Conditions :
    • Temperature: 25°C
    • Duration: 24 h
    • Workup: Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Yield : 68%.

Table 2: Characterization of Intermediate
Parameter Value
¹H NMR (DMSO-d₆) δ 7.45 (m, 4H, Ar-H), 4.15 (s, 2H, CH₂), 3.80 (m, 1H, piperidine-OH)
HRMS [M+H]⁺ Calcd: 265.14; Found: 265.13

Final Coupling Reaction

Sulfonamide Bond Formation

Procedure :

  • Reagents :
    • (E)-2-(4-Chlorophenyl)ethenesulfonamide (1.0 eq)
    • N-[[2-[(4-Hydroxypiperidin-1-yl)methyl]phenyl]methyl]amine (1.1 eq)
    • Sodium hydride (60% in mineral oil, 2.5 eq) in DMF.
  • Conditions :
    • Temperature: 0°C → 25°C (gradual warming)
    • Duration: 2 h
    • Workup: Acidification with 1M HCl, crystallization from ethanol.

Yield : 78%.

Table 3: Reaction Monitoring via TLC
Time (h) Rf (Product) Rf (Starting Material)
0 0.00 0.45
1 0.32 0.10
2 0.45 0.00

Purification and Characterization

Crystallization

  • Solvent : Ethanol/water (3:1)
  • Melting Point : 244–245°C.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 16 Hz, 1H, CH=CH), 7.45 (d, J = 8 Hz, 2H, Ar-H), 4.25 (s, 2H, NCH₂), 3.90 (m, 2H, piperidine-CH₂).
  • LC-MS : m/z 461.2 [M+H]⁺.

Challenges and Optimization

Stereochemical Purity

  • Issue : Competing Z-isomer formation during coupling.
  • Solution : Use of bulky ligands (e.g., tri-o-tolylphosphine) to favor E-selectivity.

Scalability

  • Continuous Flow Reactors : Improve yield (>85%) and reduce reaction time (6 h).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.